Cas no 477846-41-6 (1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone)
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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- MDL: MFCD01871392
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 169633-1mg |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | 1mg |
$90.00 | 2023-09-07 | ||
| Matrix Scientific | 169633-5mg |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | 5mg |
$105.00 | 2023-09-07 | ||
| Matrix Scientific | 169633-10mg |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | 10mg |
$146.00 | 2023-09-07 | ||
| TRC | B172465-0.5mg |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B172465-1mg |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | 1mg |
$ 80.00 | 2022-06-07 | ||
| TRC | B172465-2.5mg |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
| Key Organics Ltd | 10N-823-1MG |
1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 10N-823-5MG |
1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 10N-823-10MG |
1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 10N-823-0.5G |
1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
477846-41-6 | >90% | 0.5g |
£385.00 | 2025-02-09 |
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Professional Introduction to 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 477846-41-6)
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, a compound with the chemical identifier CAS No. 477846-41-6, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including hydroxyl and benzyl substituents, alongside a pyridinone core, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structural motif of 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is particularly noteworthy for its ability to interact with biological targets in a manner that could lead to the development of novel therapeutic agents. The pyridinone ring, a well-documented pharmacophore in medicinal chemistry, is known for its role in modulating various biological pathways. In particular, pyridinone derivatives have been explored for their potential in treating neurological disorders, inflammatory conditions, and infectious diseases. The incorporation of hydroxyl and chlorobenzyl groups into this framework enhances the compound's reactivity and binding affinity, making it an attractive candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone and its target proteins. These studies have highlighted the compound's ability to bind to specific enzymatic sites, suggesting its potential as an inhibitor or modulator of key biological processes. For instance, preliminary docking studies have indicated that this molecule may interact with enzymes involved in DNA replication and repair, which are critical targets in cancer therapy. The hydroxyl group, in particular, has been identified as a key residue for hydrogen bonding interactions with protein backbones, enhancing the compound's binding affinity.
The synthesis of 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves a multi-step process that requires precise control over reaction conditions and reagent selection. The benzyl substituents contribute to the steric environment of the molecule, influencing its solubility and metabolic stability. The chlorobenzyl group introduces additional reactivity, allowing for further functionalization through cross-coupling reactions or nucleophilic substitutions. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for subsequent biological evaluations.
In vitro studies have begun to unravel the pharmacological profile of 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone. Initial assays have shown promising results in terms of cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. These findings are supported by mechanistic studies that reveal the compound's ability to modulate signaling pathways such as NF-κB and MAPK. The hydroxyl group has been identified as a critical residue in these interactions, highlighting its importance in determining the compound's biological activity.
The future development of 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone will likely involve structure-activity relationship (SAR) studies to optimize its pharmacological properties. By systematically modifying substituents on the pyridinone core and other functional groups, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. Advances in biocatalysis and green chemistry may also contribute to more sustainable synthetic routes for this molecule.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel heterocyclic compounds like 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone underscores the importance of interdisciplinary collaboration between synthetic chemists, biochemists, and pharmacologists. Such collaborations are essential for translating basic research into tangible medical breakthroughs that can improve patient outcomes.
In conclusion, CAS No. 477846-41-6, corresponding to 1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing new therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a significant role in future drug discovery efforts.
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